molecular formula C10H15NO3 B12778701 Scopoline acetate CAS No. 109451-65-2

Scopoline acetate

Cat. No.: B12778701
CAS No.: 109451-65-2
M. Wt: 197.23 g/mol
InChI Key: JKPDCRQKGCESPY-CIQUZCHMSA-N
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Description

Scopoline acetate, also known as scopolamine acetate, is a tropane alkaloid derived from plants of the Solanaceae family. It is widely recognized for its anticholinergic properties and is used in various medical applications, including the treatment of motion sickness, postoperative nausea, and vomiting. The compound is a derivative of scopolamine, which has been used for centuries in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:

Scopolamine+Acetic AnhydrideScopoline Acetate+Acetic Acid\text{Scopolamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Scopoline acetate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form scopoline N-oxide.

    Reduction: Reduction of this compound can yield scopoline.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.

Major Products

    Oxidation: Scopoline N-oxide

    Reduction: Scopoline

    Substitution: Various scopoline derivatives

Scientific Research Applications

Scopoline acetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.

    Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.

    Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.

    Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.

Mechanism of Action

Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.

Comparison with Similar Compounds

Similar Compounds

    Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.

    Atropine: A well-known anticholinergic compound used in various medical applications.

    Cocaine: Although primarily known for its stimulant effects, it shares a similar tropane structure.

Uniqueness

Scopoline acetate is unique due to its specific binding affinity for muscarinic acetylcholine receptors, which makes it particularly effective in treating motion sickness and nausea with fewer side effects compared to other anticholinergic compounds.

Properties

CAS No.

109451-65-2

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate

InChI

InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1

InChI Key

JKPDCRQKGCESPY-CIQUZCHMSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C

Canonical SMILES

CC(=O)OC1C2CC3CC(C1O3)N2C

Origin of Product

United States

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